![molecular formula C13H15FO3 B3244758 4-(Cyclohexyloxy)-3-fluoro-benzoic acid CAS No. 163419-03-2](/img/structure/B3244758.png)
4-(Cyclohexyloxy)-3-fluoro-benzoic acid
Overview
Description
4-(Cyclohexyloxy)-3-fluoro-benzoic acid, also known as CFBA, is a chemical compound with potential applications in the field of pharmaceuticals. It is a white crystalline powder with a molecular formula of C13H15FO3 and a molecular weight of 240.25 g/mol. CFBA has gained attention due to its unique chemical properties and potential therapeutic benefits.
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study employed LC-MS/MS to investigate the degradation processes of nitisinone, identifying its stability under different conditions and degradation products. This type of research is vital for understanding the environmental fate and potential uses of chemical compounds, including those with structures similar to 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (Barchańska et al., 2019).
Practical Synthesis of Organic Compounds
Another study focused on synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen. It demonstrates the importance of developing efficient synthesis methods for complex organic molecules, which could be relevant for synthesizing or modifying compounds like this compound for various applications (Qiu et al., 2009).
Benzoxaboroles in Organic Synthesis and Biology
Research on benzoxaboroles highlights their synthesis, properties, and wide applications, including biological activity and potential clinical trials. This illustrates the multifaceted uses of organic compounds in both material science and biomedicine, which could extend to compounds with functionalities similar to this compound (Adamczyk-Woźniak et al., 2009).
Antimicrobial and Antioxidant Applications
Studies on benzoic acid and its derivatives demonstrate their roles in regulating gut functions and potential antimicrobial and antioxidant applications. This suggests that compounds with carboxylic acid groups, similar to this compound, could have significant applications in food safety, pharmacology, and biotechnology (Mao et al., 2019).
Synthesis and Characterization for Drug Development
A review focused on the synthesis, characterization, and application of a novel salicylic acid derivative emphasizes the importance of chemical synthesis and characterization in developing new pharmaceuticals. It suggests a pathway for utilizing and investigating compounds like this compound in drug development (Tjahjono et al., 2022).
Mechanism of Action
Target of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with various enzymes or receptors within the body .
Mode of Action
Benzoic acid derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to carbohydrate metabolism and citrate cycle . The compound’s interaction with these pathways could lead to downstream effects on cellular processes.
Pharmacokinetics
A study on soluble epoxide hydrolase inhibitors, which include similar compounds, suggests that these compounds display high plasma concentrations when dosed orally . This could indicate good bioavailability.
Result of Action
The compound’s potential interactions with various enzymes or receptors could lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
4-cyclohexyloxy-3-fluorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVQWHGONBBWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.